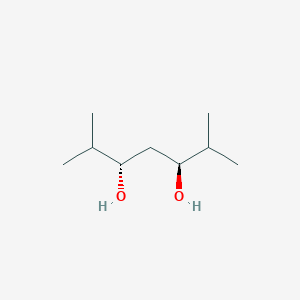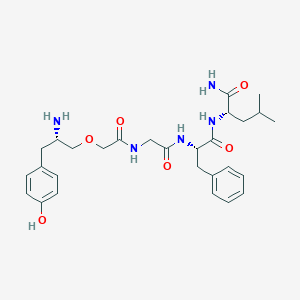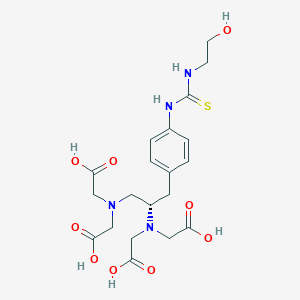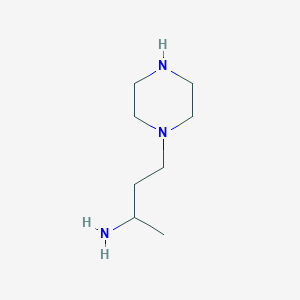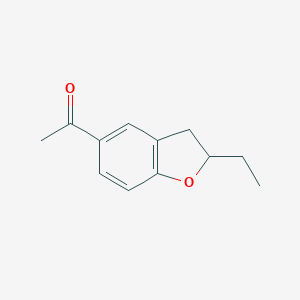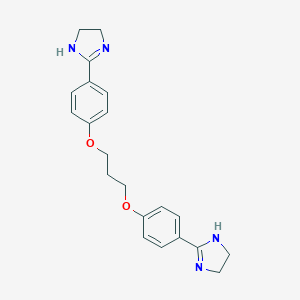
1,3-Di(4-imidazolinophenoxyl)propane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Di(4-imidazolinophenoxyl)propane, commonly known as DIPPM, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. DIPPM is a redox-active molecule that can act as a radical scavenger and antioxidant. It has been extensively studied for its potential applications in various fields, including medicine, materials science, and environmental remediation.
作用機序
DIPPM exerts its antioxidant and radical scavenging properties through its ability to undergo reversible redox reactions. It can donate or accept electrons, thereby neutralizing free radicals and preventing oxidative damage to cells and tissues. DIPPM has also been shown to modulate various signaling pathways involved in inflammation and oxidative stress.
生化学的および生理学的効果
DIPPM has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and cytoprotective properties. It has been shown to reduce oxidative stress and inflammation in various cell types and tissues. DIPPM has also been shown to protect against ischemia-reperfusion injury and neurodegeneration.
実験室実験の利点と制限
One of the major advantages of using DIPPM in lab experiments is its potent antioxidant and radical scavenging properties. It can be used to protect cells and tissues from oxidative damage and to study the effects of oxidative stress on various biological processes. However, one of the limitations of using DIPPM is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure the safety of the experimental subjects.
将来の方向性
There are several future directions for the research on DIPPM. One potential area of research is the development of DIPPM-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of research is the investigation of the environmental applications of DIPPM, including its potential use in the remediation of contaminated soils and water. Additionally, further studies are needed to elucidate the mechanism of action of DIPPM and its potential side effects at high concentrations.
合成法
The synthesis of DIPPM involves the reaction of 4,5-dihydroxy-1,3-benzenedisulfonic acid with 4,5-diamino-1,2-dihydro-2-imidazolone to form the intermediate compound, which is then reacted with 1,3-dibromo-2-propanol to yield DIPPM. The synthesis process is straightforward and can be easily scaled up for large-scale production.
科学的研究の応用
DIPPM has been extensively studied for its potential applications in various fields of science. In medicine, DIPPM has been shown to exhibit potent antioxidant and anti-inflammatory properties. It has been investigated for its potential use in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
特性
CAS番号 |
129073-92-3 |
|---|---|
製品名 |
1,3-Di(4-imidazolinophenoxyl)propane |
分子式 |
C21H24N4O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
2-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]propoxy]phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C21H24N4O2/c1(14-26-18-6-2-16(3-7-18)20-22-10-11-23-20)15-27-19-8-4-17(5-9-19)21-24-12-13-25-21/h2-9H,1,10-15H2,(H,22,23)(H,24,25) |
InChIキー |
PSXUKPCAIKETHF-UHFFFAOYSA-N |
SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
正規SMILES |
C1CN=C(N1)C2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C4=NCCN4 |
その他のCAS番号 |
129073-92-3 |
同義語 |
1,3-di(4-imidazolinophenoxyl)propane DIPP |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



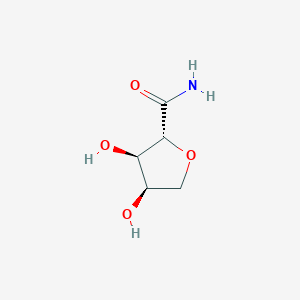
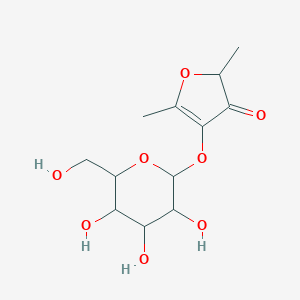
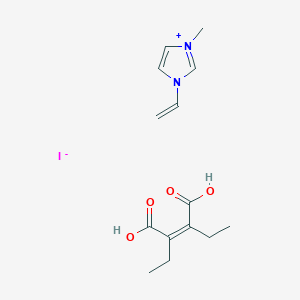
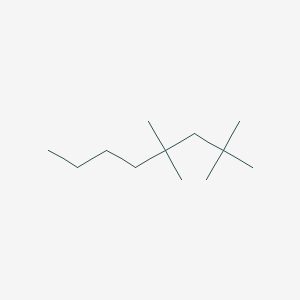
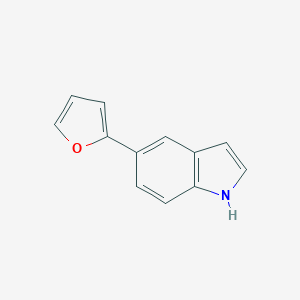
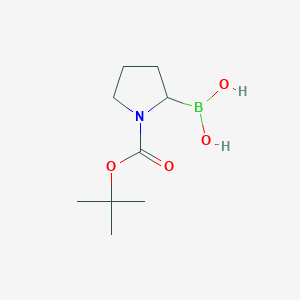
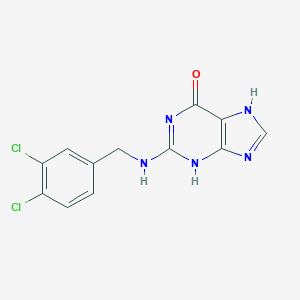
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
